molecular formula C21H22FN3O2S B2478767 2-{[5-(4-FLUOROPHENYL)-2-PHENYL-1H-IMIDAZOL-4-YL]SULFANYL}-N-(3-METHOXYPROPYL)ACETAMIDE CAS No. 901241-33-6

2-{[5-(4-FLUOROPHENYL)-2-PHENYL-1H-IMIDAZOL-4-YL]SULFANYL}-N-(3-METHOXYPROPYL)ACETAMIDE

Cat. No.: B2478767
CAS No.: 901241-33-6
M. Wt: 399.48
InChI Key: VFHHTTUAECDWGO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-{[5-(4-FLUOROPHENYL)-2-PHENYL-1H-IMIDAZOL-4-YL]SULFANYL}-N-(3-METHOXYPROPYL)ACETAMIDE is a complex organic compound that features a fluorophenyl group, a phenyl group, and an imidazole ring

Scientific Research Applications

2-{[5-(4-FLUOROPHENYL)-2-PHENYL-1H-IMIDAZOL-4-YL]SULFANYL}-N-(3-METHOXYPROPYL)ACETAMIDE has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent due to its unique chemical structure.

    Industry: Utilized in the development of new materials with specific properties

Preparation Methods

The synthesis of 2-{[5-(4-FLUOROPHENYL)-2-PHENYL-1H-IMIDAZOL-4-YL]SULFANYL}-N-(3-METHOXYPROPYL)ACETAMIDE typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the imidazole ring, followed by the introduction of the fluorophenyl and phenyl groups. The final step involves the attachment of the sulfanyl and methoxypropyl groups under specific reaction conditions. Industrial production methods may involve optimization of these steps to increase yield and purity .

Chemical Reactions Analysis

This compound can undergo various types of chemical reactions, including:

    Oxidation: The imidazole ring can be oxidized under specific conditions.

    Reduction: The compound can be reduced to modify the functional groups.

    Substitution: The fluorophenyl group can participate in nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. .

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets. The imidazole ring can bind to enzymes or receptors, modulating their activity. The fluorophenyl group enhances the binding affinity and specificity of the compound. The exact molecular pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Similar compounds include other imidazole derivatives and fluorophenyl-containing molecules. Compared to these compounds, 2-{[5-(4-FLUOROPHENYL)-2-PHENYL-1H-IMIDAZOL-4-YL]SULFANYL}-N-(3-METHOXYPROPYL)ACETAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Some similar compounds are:

Properties

IUPAC Name

2-[[5-(4-fluorophenyl)-2-phenyl-1H-imidazol-4-yl]sulfanyl]-N-(3-methoxypropyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22FN3O2S/c1-27-13-5-12-23-18(26)14-28-21-19(15-8-10-17(22)11-9-15)24-20(25-21)16-6-3-2-4-7-16/h2-4,6-11H,5,12-14H2,1H3,(H,23,26)(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFHHTTUAECDWGO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCCNC(=O)CSC1=C(NC(=N1)C2=CC=CC=C2)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22FN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.